molecular formula C11H15F2NO2 B1399037 {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1249625-11-3

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Cat. No.: B1399037
CAS No.: 1249625-11-3
M. Wt: 231.24 g/mol
InChI Key: JIJNRORDEGANFK-UHFFFAOYSA-N
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Description

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is a chemical compound with the molecular formula C11H15F2NO2. It is known for its unique structural features, which include a difluoromethoxy group attached to a phenyl ring and a methoxyethylamine side chain. This compound is utilized in various scientific research fields due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves the reaction of 3-(difluoromethoxy)benzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methoxyethylamine side chain may influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Trifluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
  • {[3-(Methoxy)phenyl]methyl}(2-methoxyethyl)amine
  • {[3-(Chloromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Uniqueness

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJNRORDEGANFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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